Cas no 1399360-62-3 (Ethanone, 1-(1-oxa-6-azaspiro[2.5]oct-6-yl)-)
Ethanone, 1-(1-oxa-6-azaspiro[2.5]oct-6-yl)- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-(1-oxa-6-azaspiro[2.5]oct-6-yl)-
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- Inchi: 1S/C8H13NO2/c1-7(10)9-4-2-8(3-5-9)6-11-8/h2-6H2,1H3
- InChI Key: OXBQKXUZUDOGJX-UHFFFAOYSA-N
- SMILES: C(=O)(N1CCC2(OC2)CC1)C
Ethanone, 1-(1-oxa-6-azaspiro[2.5]oct-6-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-59439-0.05g |
1-{1-oxa-6-azaspiro[2.5]octan-6-yl}ethan-1-one |
1399360-62-3 | 95.0% | 0.05g |
$612.0 | 2025-03-15 | |
| Enamine | EN300-59439-0.1g |
1-{1-oxa-6-azaspiro[2.5]octan-6-yl}ethan-1-one |
1399360-62-3 | 95.0% | 0.1g |
$640.0 | 2025-03-15 | |
| Enamine | EN300-59439-0.25g |
1-{1-oxa-6-azaspiro[2.5]octan-6-yl}ethan-1-one |
1399360-62-3 | 95.0% | 0.25g |
$670.0 | 2025-03-15 | |
| Enamine | EN300-59439-0.5g |
1-{1-oxa-6-azaspiro[2.5]octan-6-yl}ethan-1-one |
1399360-62-3 | 95.0% | 0.5g |
$699.0 | 2025-03-15 | |
| Enamine | EN300-59439-1.0g |
1-{1-oxa-6-azaspiro[2.5]octan-6-yl}ethan-1-one |
1399360-62-3 | 95.0% | 1.0g |
$728.0 | 2025-03-15 | |
| Enamine | EN300-59439-2.5g |
1-{1-oxa-6-azaspiro[2.5]octan-6-yl}ethan-1-one |
1399360-62-3 | 95.0% | 2.5g |
$1428.0 | 2025-03-15 | |
| Enamine | EN300-59439-5.0g |
1-{1-oxa-6-azaspiro[2.5]octan-6-yl}ethan-1-one |
1399360-62-3 | 95.0% | 5.0g |
$2110.0 | 2025-03-15 | |
| Enamine | EN300-59439-10.0g |
1-{1-oxa-6-azaspiro[2.5]octan-6-yl}ethan-1-one |
1399360-62-3 | 95.0% | 10.0g |
$3131.0 | 2025-03-15 |
Ethanone, 1-(1-oxa-6-azaspiro[2.5]oct-6-yl)- Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
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Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
Additional information on Ethanone, 1-(1-oxa-6-azaspiro[2.5]oct-6-yl)-
Ethanone, 1-(1-Oxa-6-Azaspiro[2.5]oct-6-yl): A Comprehensive Overview
Ethanone, 1-(1-Oxa-6-Azaspiro[2.5]oct-6-yl) is a unique organic compound with the CAS number 1399360-62-3. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing only one atom. The spiro structure in this molecule is formed by a six-membered ring (azaspiro) and a five-membered ring (oxaspiro), creating a complex yet fascinating molecular architecture. The compound's structure is further defined by the presence of a ketone group (ethanone) attached to the spiro system, which plays a significant role in its chemical reactivity and biological activity.
The spiro[2.5]octane framework is a distinctive feature of this compound, contributing to its unique physical and chemical properties. Recent studies have highlighted the potential of spiro compounds in drug discovery, particularly in the development of bioactive molecules with improved pharmacokinetic profiles. Ethanone, 1-(1-Oxa-6-Azaspiro[2.5]oct-6-yl) has been explored for its potential applications in medicinal chemistry, where its spiro structure may offer advantages in terms of stability, solubility, and bioavailability.
One of the key areas of research on this compound involves its synthesis and structural characterization. Scientists have developed various methods to synthesize spiro compounds, including intramolecular cyclization reactions and ring-forming strategies. The synthesis of Ethanone, 1-(1-Oxa-6-Azaspiro[2.5]oct-6-yl) involves the formation of the spiro system through precise control of reaction conditions to ensure the correct stereochemistry and regioselectivity. These advancements in synthetic chemistry have paved the way for further exploration of its properties and applications.
The biological activity of Ethanone, 1-(1-Oxa-6-Azaspiro[2.5]oct-6-yl) has been a focal point of recent investigations. Studies have demonstrated that this compound exhibits promising activity in vitro against various enzymes and cellular models, suggesting potential therapeutic applications. For instance, research has shown that the compound may inhibit certain kinases involved in disease pathways, making it a candidate for drug development in oncology and other therapeutic areas.
In addition to its biological activity, the physical properties of Ethanone, 1-(1-Oxa-6-Azaspiro[2.5]oct-6-yl) are also of significant interest. Its molecular weight, boiling point, and solubility characteristics are critical factors that influence its behavior in different chemical environments. Recent computational studies have provided insights into the compound's electronic structure and reactivity, which are essential for understanding its interactions with biological systems.
The application of advanced analytical techniques such as NMR spectroscopy and mass spectrometry has been instrumental in confirming the structure and purity of Ethanone, 1-(1-Oxa-6-Azaspiro[2.5]oct-6-yl). These techniques allow researchers to accurately determine the molecular formula and confirm the presence of specific functional groups within the molecule.
Looking ahead, Ethanone, 1-(1-Oxa-6-Azaspiro[2.5]oct-6-yli) holds great promise as a lead compound for further drug discovery efforts. Its unique spiro structure and favorable pharmacokinetic properties make it an attractive candidate for developing novel therapeutics with improved efficacy and reduced toxicity.
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